

# Technical Guide: 2-Chloro-6-iodoaniline

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## Compound of Interest

Compound Name: 2-Chloro-6-iodoaniline

Cat. No.: B1317141

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This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and characterization of **2-Chloro-6-iodoaniline**, a key intermediate in the pharmaceutical and agrochemical industries.

## Core Chemical Data

**2-Chloro-6-iodoaniline** is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its molecular structure, featuring chlorine, iodine, and an amino group on a benzene ring, offers multiple reaction sites for the construction of more complex molecules.<sup>[1]</sup>

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClIN	<sup>[1]</sup> <sup>[2]</sup>
Molecular Weight	253.47 g/mol	<sup>[1]</sup> <sup>[2]</sup>
CAS Number	84483-28-3	<sup>[1]</sup> <sup>[2]</sup>
Appearance	Yellow solid	<sup>[3]</sup>
Melting Point	66-67 °C	<sup>[1]</sup>
InChI Key	UTFIHWOTCWJTG-T- UHFFFAOYSA-N	
SMILES	NC1=C(I)C=CC=C1Cl	

## Synthesis and Purification

A common method for the synthesis of **2-Chloro-6-iodoaniline** is through the decarboxylative iodination of the corresponding anthranilic acid. This approach offers a transition-metal-free and base-free route to the desired product.

## Experimental Protocol: Synthesis via Decarboxylative Iodination

This protocol is adapted from a general procedure for the synthesis of 2-iodoanilines.

Materials:

- 2-amino-3-chlorobenzoic acid
- Iodine ( $I_2$ )
- Potassium Iodide (KI)
- 1,1-Diphenylethylene
- Acetonitrile ( $CH_3CN$ )
- Oxygen ( $O_2$ )
- Silica gel
- Ethyl acetate
- Petroleum ether

Procedure:

- To a 50 mL glass liner within an autoclave, add 2-amino-3-chlorobenzoic acid (1.0 mmol),  $I_2$  (0.5 equiv.), KI (0.6 equiv.), and 1,1-Diphenylethylene (2.0 equiv.).
- Add 10 mL of acetonitrile ( $CH_3CN$ ) to the vessel.

- Purge the autoclave with oxygen (O<sub>2</sub>) by three cycles of pressurization and venting.
- Pressurize the autoclave with O<sub>2</sub> to 10 bar.
- Stir the reaction mixture at 160 °C for 2 hours in a heating mantle.
- After the reaction is complete, allow the autoclave to cool to room temperature.
- Transfer the reaction mixture to a round bottom flask and add silica gel.
- Evaporate the volatiles under vacuum.

## Experimental Protocol: Purification by Flash Column Chromatography

Procedure:

- The crude product adsorbed on silica gel is loaded onto a flash chromatography column packed with silica gel.
- The product is eluted using a solvent system of ethyl acetate and petroleum ether. A typical solvent ratio for elution is 1:50 (v/v) of ethyl acetate to petroleum ether.[3]
- Collect the fractions containing the purified product.
- Combine the relevant fractions and evaporate the solvent under reduced pressure to yield **2-Chloro-6-iodoaniline** as a yellow solid.[3]

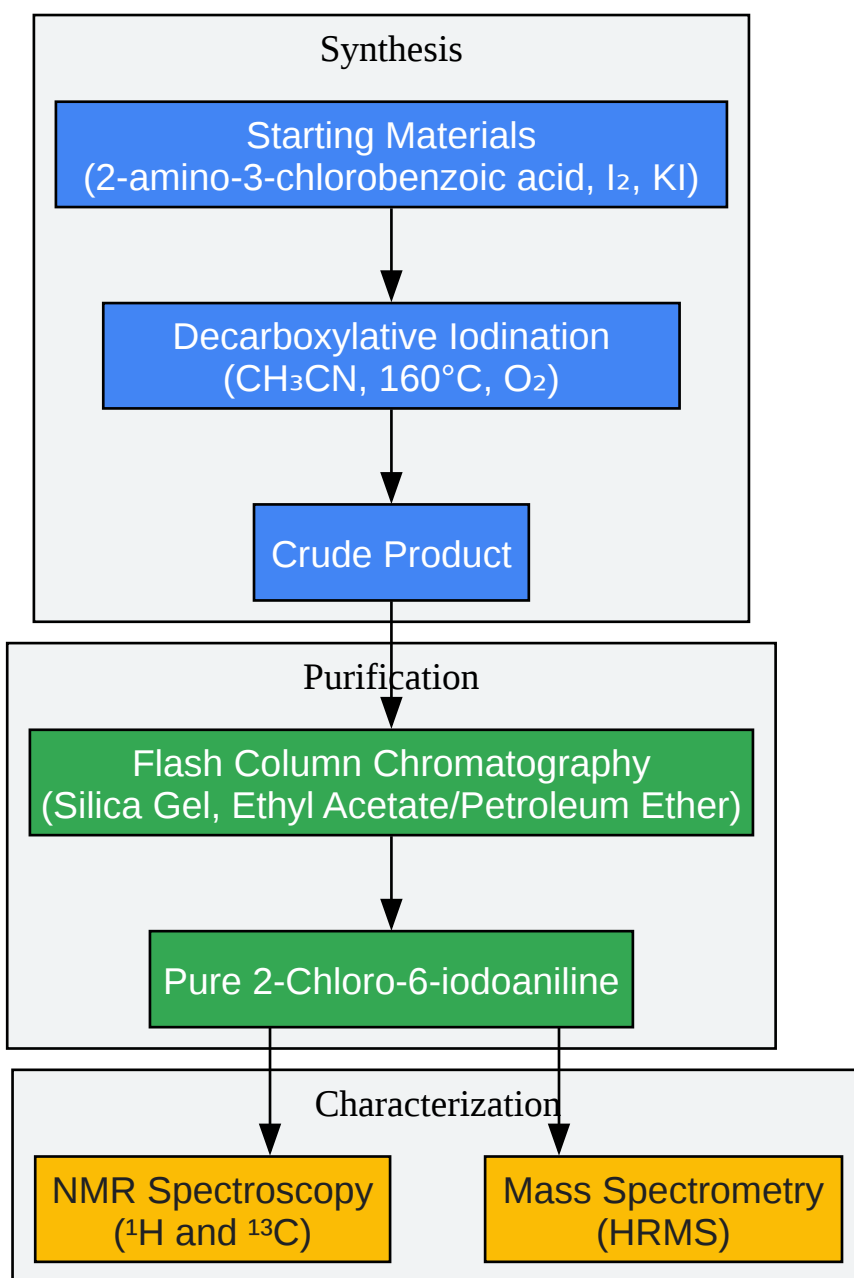
## Characterization Data

The structure and purity of the synthesized **2-Chloro-6-iodoaniline** can be confirmed by various analytical techniques.

Technique	Data
$^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ )	$\delta$ 7.54 (dd, $J_1 = 8.0$ Hz, $J_2 = 1.6$ Hz, 1H), 7.23 (dd, $J_1 = 8.0$ Hz, $J_2 = 1.6$ Hz, 1H), 6.41 (t, $J = 8.4$ Hz, 1H), 4.53 (s, 2H)[3]
$^{13}\text{C}$ NMR (100 MHz, $\text{CDCl}_3$ )	$\delta$ 143.5, 137.6, 129.7, 120.0, 118.0, 83.6[3]
HRMS (ESI)	Calculated for $[\text{C}_6\text{H}_5\text{ClIN}+\text{H}]^+$ : 253.9233, Found: 253.9220[3]

## Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **2-Chloro-6-iodoaniline**.



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### Synthesis and Characterization Workflow

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## References

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